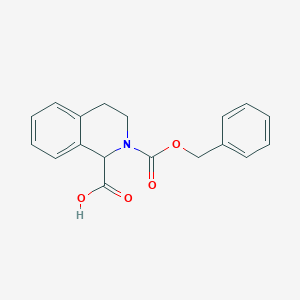

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Übersicht

Beschreibung

- 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound with the following IUPAC name: (2R)-2-{[(benzyloxy)carbonyl]amino}butanoic acid .

- It contains a benzyloxy group and a carbonyl functional group.

- The compound is a derivative of tetrahydroisoquinoline , which is a bicyclic heterocycle.

- The benzyloxy group is attached to the carbonyl carbon , resulting in a carboxylic acid functionality.

- The compound has a molecular weight of 237.26 g/mol .

- It is a solid at room temperature.

- The IUPAC InChI code for this compound is:

1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1. - The compound should be kept in a dark place, sealed, and stored at room temperature .

Synthesis Analysis

- The synthesis of this compound would involve the functionalization of a tetrahydroisoquinoline ring system.

- Specific synthetic routes would depend on the availability of starting materials and the desired stereochemistry.

- Literature sources would provide detailed synthetic procedures.

Molecular Structure Analysis

- The compound has a trigonal planar geometry around the carbonyl carbon due to sp2 hybridization .

- The benzyloxy group is attached to the carbonyl carbon , resulting in a carboxylic acid functionality.

- The benzylic position is adjacent to the aromatic ring , which can influence reactivity.

Chemical Reactions Analysis

- The compound can undergo nucleophilic addition reactions at the carbonyl carbon .

- Hydrolysis of the ester group would yield the corresponding carboxylic acid .

- Reduction of the carbonyl group could lead to the formation of an alcohol .

Physical And Chemical Properties Analysis

- The compound is a solid .

- Its melting point , solubility , and pKa would be relevant properties.

- Spectroscopic techniques (NMR, IR, UV-Vis) could provide additional information.

Wissenschaftliche Forschungsanwendungen

Antagonism of the Glycine Site on the NMDA Receptor

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds demonstrate how modifications in chemical structure can affect their potency and binding characteristics, important for understanding receptor interactions (Carling et al., 1992).

Role in Peptide Design

Tetrahydroisoquinoline-4-carboxylic acid, a structural component of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been used in the design of model tetrapeptides. These peptides, containing both enantiomers of this compound, have shown to induce a reverse-turn conformation, suggesting potential applications in the development of peptide-based drugs (Bucci et al., 2017).

Functionalization in Chemical Synthesis

The compound has been utilized in chemical syntheses, such as the functionalization of cyclic amines and carbon-carbon bond formation under metal-free conditions. These applications are essential in developing novel synthetic pathways and molecules for various scientific purposes (Kang et al., 2015).

Novel Synthesis Methods

A novel synthesis of constrained amino acids like Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, designed by extending the aromatic system of similar compounds, highlights the versatility and potential of these molecules in synthetic chemistry (Wang & Mosberg, 1995).

Applications in Redox Chemistry

Research into redox-annulations of cyclic amines, including 1,2,3,4-tetrahydroisoquinoline, demonstrates the compound's relevance in redox chemistry. This area of study is crucial for understanding various biological and chemical processes (Rickertsen et al., 2020).

Safety And Hazards

- The compound is considered hazardous .

- It should be handled with care to avoid ingestion, inhalation, and skin/eye contact.

- Safety precautions include keeping containers tightly closed , avoiding dust formation , and storing in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

- Further research could explore the compound’s biological activity , potential applications , and synthetic modifications .

- Investigating its role in drug development or material science could be interesting.

Eigenschaften

IUPAC Name |

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQYZSFXPXXIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571729 | |

| Record name | 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

22914-95-0 | |

| Record name | 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)